[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride CAS number 41684-13-3
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride CAS number 41684-13-3
An In-depth Technical Guide to [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride (CAS 41684-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1-(4-Methoxyphenyl)ethyl]methylamine, also known as N-methyl-1-(4-methoxyphenyl)ethan-1-amine, is a chemical compound belonging to the phenethylamine class. Its hydrochloride salt is the focus of this technical guide. The core structure features a 4-methoxyphenyl group attached to an ethylamine backbone, with a methyl group on the amine nitrogen. This compound is structurally related to a range of pharmacologically active substances, including stimulants and synthetic cathinones.[1] Its primary significance in the scientific community lies in its role as a key intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting the central nervous system.[2] This guide provides a comprehensive overview of its synthesis, characterization, analytical methods, and applications, grounded in established scientific principles and methodologies.
Chemical and Physical Properties
The hydrochloride salt form of [1-(4-Methoxyphenyl)ethyl]methylamine enhances its solubility and stability, making it suitable for various synthetic and analytical applications.[3] The properties of the parent compound and its hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)-N-methylethanamine hydrochloride | [4] |
| CAS Number | 41684-13-3 (Free Base) | [4] |
| Molecular Formula | C₁₀H₁₅NO (Free Base) | [4] |
| Molecular Weight | 165.23 g/mol (Free Base) | [4] |
| Molecular Formula | C₁₀H₁₆ClNO (Hydrochloride) | [5] |
| Molecular Weight | 201.70 g/mol (Hydrochloride) | [5] |
| Appearance | Typically a white to off-white solid or crystalline powder. | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[2] |
Synthesis and Mechanism
The most common and efficient route for synthesizing [1-(4-Methoxyphenyl)ethyl]methylamine is through the reductive amination of 4-methoxyphenylacetone. This reaction involves the formation of an intermediate imine or enamine from the ketone and methylamine, which is then reduced in situ to the final secondary amine.
Causality of Experimental Choices:
-
Precursor: 4-Methoxyphenylacetone is the logical starting ketone, as it contains the required carbon skeleton.
-
Amine Source: Methylamine (often as a solution in a solvent like ethanol or as methylamine hydrochloride) provides the N-methyl group.[6][7]
-
Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently used. NaBH₃CN is milder and more selective for the protonated imine over the ketone, which can improve yields by preventing premature reduction of the starting material.[8] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is another effective method.[9][10]
-
Solvent: A protic solvent like methanol or ethanol is typically used as it can protonate the carbonyl group, activating it for nucleophilic attack by the amine, and also serves to dissolve the reactants.
-
pH Control: The reaction is often carried out under mildly acidic conditions (pH ~5-6) to facilitate imine formation without excessively protonating the amine, which would render it non-nucleophilic.
Synthetic Workflow Diagram
Caption: Reductive amination synthesis workflow.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-methoxyphenylacetone (1.0 eq) in methanol, add a solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF).
-
Imine Formation: Adjust the pH of the mixture to approximately 6 using acetic acid. Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification (Free Base): Evaporate the solvent to yield the crude free base, which can be purified further by column chromatography or distillation if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride.
Characterization and Analytical Methods
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.[11]
Analytical Workflow Diagram
Caption: Comprehensive analytical workflow for characterization.
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics, inferred from closely related structures and general principles of spectroscopy.[12][13][14]
| Technique | Expected Characteristics |
| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the ethylamine group. ~6.9 ppm (d, 2H): Aromatic protons ortho to the methoxy group. ~3.8 ppm (s, 3H): Methoxy (OCH₃) protons. ~3.5 ppm (m, 1H): Methine (CH) proton adjacent to the nitrogen and aromatic ring. ~2.4 ppm (s, 3H): N-methyl (NCH₃) protons. ~1.3 ppm (d, 3H): Methyl (CH₃) protons on the ethyl chain. |
| ¹³C NMR | ~159 ppm: Aromatic carbon attached to the methoxy group. ~135 ppm: Quaternary aromatic carbon. ~128 ppm: Aromatic CH carbons ortho to the ethylamine group. ~114 ppm: Aromatic CH carbons ortho to the methoxy group. ~60 ppm: Methine (CH) carbon. ~55 ppm: Methoxy (OCH₃) carbon. ~34 ppm: N-methyl (NCH₃) carbon. ~20 ppm: Methyl (CH₃) carbon. |
| FTIR (cm⁻¹) | ~3000-2700: N-H stretch (from the hydrochloride salt). ~2950-2850: C-H stretches (aliphatic). ~1610, 1510: C=C stretches (aromatic ring). ~1250: C-O stretch (aryl ether). ~1180: C-N stretch. |
| Mass Spec (EI) | m/z 165: Molecular ion (M⁺) of the free base. m/z 150: Fragment from loss of CH₃. m/z 58: Fragment [CH(CH₃)=N⁺H(CH₃)], a characteristic alpha-cleavage product. |
Protocol: GC-MS Analysis for Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like [1-(4-Methoxyphenyl)ethyl]methylamine.[15]
-
Sample Preparation: Prepare a solution of the sample (as free base) at approximately 1 mg/mL in a suitable solvent like methanol or chloroform. For the hydrochloride salt, neutralization with a base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent is required prior to injection.
-
Instrument Conditions:
-
GC Column: A non-polar column, such as a DB-1MS or equivalent (30m x 0.25mm x 0.25µm), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Set to 250-280°C in split mode.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10-15°C/min to 300°C and hold for 5-10 minutes.
-
MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 550.
-
-
Data Analysis: Compare the retention time and the resulting mass spectrum of the sample with a reference standard or library data to confirm its identity. The fragmentation pattern, particularly the base peak, is key for structural elucidation.
Pharmacology and Potential Applications
Pharmacological Profile (Inferred)
While specific pharmacological data for [1-(4-Methoxyphenyl)ethyl]methylamine is limited in public literature, its structure strongly suggests activity as a central nervous system stimulant. It is an analog of other psychoactive phenethylamines and cathinones like PMMA (para-Methoxymethamphetamine) and mephedrone.[6][12] The mechanism of action is likely to involve the inhibition of reuptake and/or promotion of release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.
Users of structurally similar synthetic cathinones report effects including euphoria, increased energy, and enhanced sociability.[16] However, these substances are also associated with significant adverse effects, including anxiety, paranoia, tachycardia, hypertension, and hyperthermia.[16] Due to its structural similarity to compounds with known toxicity, it should be handled with extreme caution.[12]
Applications in Research and Drug Development
-
Pharmaceutical Intermediate: This compound serves as a valuable precursor for synthesizing more complex pharmaceutical agents.[2] Its chiral center and reactive amine group allow for diverse modifications to create libraries of compounds for screening, particularly for neurological and psychiatric disorders.[17][18]
-
Neurotransmitter Research: As a potential monoamine modulator, it can be used as a tool compound in neuropharmacology to study the structure-activity relationships of ligands for monoamine transporters.[2]
-
Building Block in Organic Chemistry: It is a versatile building block for creating novel organic molecules with diverse properties and potential applications beyond medicine, such as in materials science.[2][17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the free base [1-(4-Methoxyphenyl)ethyl]methylamine is associated with the following hazards.[4]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride is a significant chemical entity with a well-defined profile for synthesis and analysis. Its primary value lies in its utility as a synthetic intermediate for research and development in pharmaceuticals and medicinal chemistry. While its inferred pharmacological properties suggest stimulant activity, it is its role as a versatile chemical building block that defines its importance for the scientific community. Proper handling and adherence to rigorous analytical validation are paramount when working with this compound.
References
- Cas 6298-96-0,1-(4-METHOXY-PHENYL)-ETHYLAMINE | lookchem. (URL: )
- CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica. (URL: )
- [4-(4-Methylphenyl)phenyl]methylamine hydrochloride - Chem-Impex. (URL: )
- [2-(4-methoxyphenyl)ethyl]methylamine - Chem-Impex. (URL: )
-
The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. (URL: [Link])
-
1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem. (URL: [Link])
-
1-(4-Methoxyphenyl)ethylamine hydrochloride | C9H14ClNO | CID 17938752 - PubChem. (URL: [Link])
-
amine | C10H15NO | CID 3115585 - PubChem. (URL: [Link])
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials - Unodc. (URL: [Link])
-
Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - NIH. (URL: [Link])
-
Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons. (URL: [Link])
-
1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl and... - ResearchGate. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Synthetic Cathinones - Three Factor Analysis - DEA.gov. (URL: [Link])
- CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google P
-
Chapter 6: The Analysis of Khat and Cathinones - Books - Royal Society of Chemistry. (URL: [Link])
-
The analytical investigation of synthetic street drugs containing cathinone analogs - ScienceDirect. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Mephedrone - Wikipedia. (URL: [Link])
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. [1-(4-Methoxyphenyl)ethyl](methyl)amine | C10H15NO | CID 3115585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxyphenyl)ethylamine hydrochloride | C9H14ClNO | CID 17938752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mephedrone - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 10. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 11. unodc.org [unodc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pure.psu.edu [pure.psu.edu]
- 16. dea.gov [dea.gov]
- 17. lookchem.com [lookchem.com]
- 18. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]
